molecular formula C9H14ClF3O2S B6181541 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers CAS No. 2613383-37-0

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers

Cat. No.: B6181541
CAS No.: 2613383-37-0
M. Wt: 278.7
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Description

[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride, Mixture of diastereomers: is a chemical compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a trifluoroethyl group and a methanesulfonyl chloride moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the following steps:

  • Starting Material: : The synthesis begins with cyclohexylmethanol as the starting material.

  • Trifluoroethylation: : The cyclohexylmethanol undergoes trifluoroethylation to introduce the trifluoroethyl group.

  • Sulfonylation: : The trifluoroethylated cyclohexylmethanol is then treated with methanesulfonyl chloride to introduce the sulfonyl chloride group.

  • Purification: : The resulting mixture is purified to obtain the desired diastereomeric mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the cyclohexyl ring to corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can reduce the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: : Nucleophilic substitution reactions can replace the sulfonyl chloride group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Cyclohexanone, cyclohexanoic acid.

  • Reduction: : Cyclohexyl sulfide, cyclohexyl sulfoxide.

  • Substitution: : Cyclohexyl amine, cyclohexyl alcohol.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its potential use in drug development and as a pharmacological tool.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and biological activity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the trifluoroethyl group and the sulfonyl chloride moiety. Similar compounds include:

  • Cyclohexylmethanesulfonyl chloride: : Lacks the trifluoroethyl group.

  • Trifluoroethylcyclohexanol: : Lacks the sulfonyl chloride group.

  • Cyclohexylmethanol: : Neither trifluoroethyl group nor sulfonyl chloride group.

Properties

CAS No.

2613383-37-0

Molecular Formula

C9H14ClF3O2S

Molecular Weight

278.7

Purity

95

Origin of Product

United States

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